![molecular formula C8H7N3O2 B1449929 1-甲基-1H-吡唑并[3,4-c]吡啶-3-羧酸甲酯 CAS No. 1363381-84-3](/img/structure/B1449929.png)

1-甲基-1H-吡唑并[3,4-c]吡啶-3-羧酸甲酯

描述

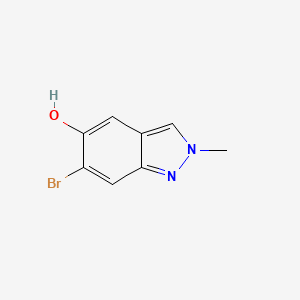

“Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are nitrogen-containing heterocycles that are often used in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods. One approach involves the use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium . Another method involves the use of scaffold hopping and computer-aided drug design .Molecular Structure Analysis

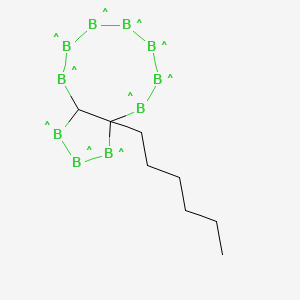

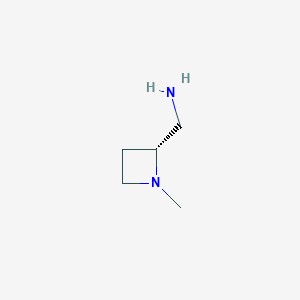

The molecular structure of “Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate” is characterized by a pyrazolo[3,4-C]pyridine core. This core is composed of a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis

The chemical reactions involving “Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate” are diverse. For instance, it can undergo a sequential opening/closing cascade reaction . Additionally, it can be selectively elaborated along multiple growth-vectors, including N-1 and N-2 through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .科学研究应用

药物发现与开发

1-甲基-1H-吡唑并[3,4-c]吡啶-3-羧酸甲酯: 是一种在药物发现领域中备受关注的化合物,因为它在结构上与腺嘌呤和鸟嘌呤等嘌呤碱基类似。 这种相似性使其能够与通常对嘌呤敏感的生物靶标相互作用,使其成为开发新型药物的宝贵支架 。研究人员利用该化合物创建可以调节体内各种酶和受体活性的类似物,有可能为癌症、糖尿病和神经系统疾病等疾病的治疗提供途径。

作用机制

Target of Action

Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a heterocyclic compound that has been used in fragment-based drug discovery (FBDD) due to its prevalence in biologically active compounds Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to inhibit tropomyosin receptor kinases (trks) , which are associated with the proliferation and differentiation of cells .

Mode of Action

It’s known that heterocyclic compounds like this can engage with the target protein through a wide variety of intermolecular interactions . They can be suitably elaborated to complement a chosen target protein .

Biochemical Pathways

Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) when they inhibit trks .

Result of Action

Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to show significant inhibitory activity .

未来方向

The future directions for “Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate” could involve further exploration of its potential applications. For instance, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA, suggesting potential applications in the treatment of diseases associated with the overexpression of TRKs .

属性

IUPAC Name |

methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)7-5-2-3-9-4-6(5)10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRBXQLGXSJJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Iodo-2-oxaspiro[3.3]heptane](/img/structure/B1449856.png)

![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449858.png)

![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B1449861.png)

![6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane](/img/structure/B1449866.png)